molecular formula C17H13NO3S B2385812 (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione CAS No. 262844-52-0

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2385812
CAS No.: 262844-52-0
M. Wt: 311.36
InChI Key: NITHMFXIRVGRJD-XNTDXEJSSA-N
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Description

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a benzyloxy substituent

Scientific Research Applications

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific biological pathways.

    Material Science: Used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(benzyloxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like halides or amines can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by modulating the activity of specific enzymes involved in inflammatory and cancer pathways. The compound may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the benzyloxy substituent and the benzylidene group, which confer distinct chemical and biological properties. These structural differences may result in varied biological activities and potential therapeutic applications compared to other thiazolidinediones.

Properties

IUPAC Name

(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19,20)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITHMFXIRVGRJD-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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